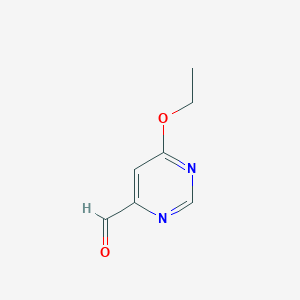
5-(1,3-Benzothiazol-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzothiazol-2-yl)pyridin-3-amine: is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused to a pyridine ring, with an amine group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine can be achieved through various synthetic pathways. Another approach involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: In medicinal chemistry, 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine derivatives have been investigated as potential therapeutic agents for the treatment of diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry: The compound is used in the development of corrosion inhibitors for mild steel, providing protection against corrosion in acidic environments .
Wirkmechanismus
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents the interaction of the metal with corrosive agents . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Benzothiazol-2-yl)pyridine: Similar structure but lacks the amine group at the 3-position of the pyridine ring.
5-(1,3-Benzothiazol-2-yl)pyridin-2-amine: Similar structure but with the amine group at the 2-position of the pyridine ring.
2-(2-Pyridyl)benzothiazole: Similar structure but with the pyridine ring attached at the 2-position of the benzothiazole ring.
Uniqueness: 5-(1,3-Benzothiazol-2-yl)pyridin-3-amine is unique due to the specific positioning of the amine group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H9N3S |
|---|---|
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
5-(1,3-benzothiazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H9N3S/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2 |
InChI-Schlüssel |
JKKQOGKRQIQQJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


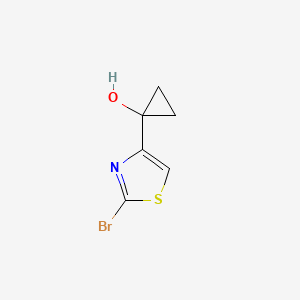
![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)

![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
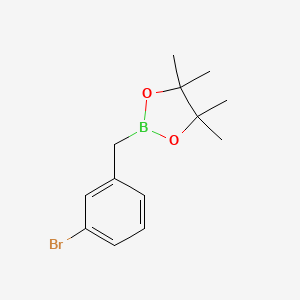

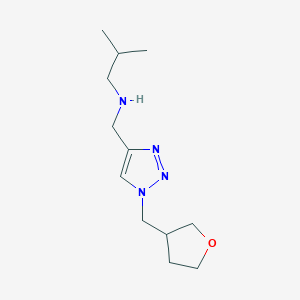
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
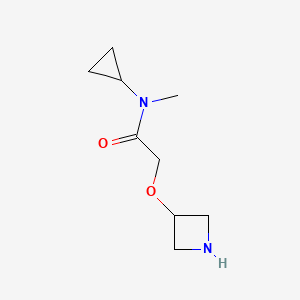
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)

